Cas no 1374652-53-5 (3-Chloroisoquinolin-6-ol)
3-Chloroisoquinolin-6-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-氯异喹啉-6-醇
- 3-Chloroisoquinolin-6-ol
- 3-Chloro-6-hydroxyisoquinoline
- 3-chloro-isoquinolin-6-ol
- 6-Isoquinolinol, 3-chloro-
- MFCD22380493
- 3-Chloro-6-isoquinolinol
- 1374652-53-5
- SCHEMBL15447404
- AKOS027251631
- 810-873-7
- AS-40990
- CS-0445477
- DB-424842
-
- MDL: MFCD22380493
- Inchi: 1S/C9H6ClNO/c10-9-4-7-3-8(12)2-1-6(7)5-11-9/h1-5,12H
- InChI Key: UGPQRQFIFJTENM-UHFFFAOYSA-N
- SMILES: ClC1=CC2C=C(C=CC=2C=N1)O
Computed Properties
- Exact Mass: 179.0137915Da
- Monoisotopic Mass: 179.0137915Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 33.1
3-Chloroisoquinolin-6-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB445421-1 g |
3-Chloroisoquinolin-6-ol, min. 95%; . |
1374652-53-5 | 1g |
€1,137.00 | 2023-07-18 | ||
| Chemenu | CM111781-1g |
3-chloroisoquinolin-6-ol |
1374652-53-5 | 95% | 1g |
$*** | 2023-03-30 | |
| Apollo Scientific | OR300116-250mg |
3-Chloro-6-hydroxyisoquinoline |
1374652-53-5 | 250mg |
£250.00 | 2025-02-19 | ||
| Apollo Scientific | OR300116-1g |
3-Chloro-6-hydroxyisoquinoline |
1374652-53-5 | 1g |
£620.00 | 2025-02-19 | ||
| TRC | C383923-5mg |
3-Chloroisoquinolin-6-ol |
1374652-53-5 | 5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C383923-10mg |
3-Chloroisoquinolin-6-ol |
1374652-53-5 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C383923-50mg |
3-Chloroisoquinolin-6-ol |
1374652-53-5 | 50mg |
$ 230.00 | 2022-06-06 | ||
| Alichem | A189009422-250mg |
3-Chloroisoquinolin-6-ol |
1374652-53-5 | 95% | 250mg |
755.04 USD | 2021-06-01 | |
| Alichem | A189009422-1g |
3-Chloroisoquinolin-6-ol |
1374652-53-5 | 95% | 1g |
2,231.30 USD | 2021-06-01 | |
| eNovation Chemicals LLC | Y1235067-250mg |
3-chloroisoquinolin-6-ol |
1374652-53-5 | 95% | 250mg |
$715 | 2024-06-06 |
3-Chloroisoquinolin-6-ol Suppliers
3-Chloroisoquinolin-6-ol Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 3-Chloroisoquinolin-6-ol
Comprehensive Overview of 3-Chloroisoquinolin-6-ol (CAS No. 1374652-53-5): Properties, Applications, and Research Insights
3-Chloroisoquinolin-6-ol (CAS No. 1374652-53-5) is a specialized heterocyclic compound gaining attention in pharmaceutical and material science research. This chlorinated isoquinoline derivative exhibits unique structural features, combining a chloro-substituted aromatic system with a hydroxyl group at the 6-position. Its molecular formula C9H6ClNO and molecular weight of 179.6 g/mol make it a versatile building block for drug discovery and organic synthesis.
Recent studies highlight the compound's potential in medicinal chemistry, particularly as a precursor for kinase inhibitors and anti-inflammatory agents. The presence of both electron-withdrawing (chloro) and electron-donating (hydroxyl) groups creates interesting electronic properties that researchers are exploring for structure-activity relationship (SAR) studies. Analytical techniques like HPLC, NMR, and mass spectrometry confirm its high purity (>98%) and stability under standard laboratory conditions.
The growing interest in 3-Chloroisoquinolin-6-ol correlates with several trending research areas: targeted therapy development, small molecule drug design, and green chemistry applications. Scientists frequently search for information about its synthetic routes, with the most common methods involving chlorination of isoquinoline precursors followed by hydroxyl group introduction. The compound's solubility profile (soluble in DMSO, methanol; slightly soluble in water) makes it suitable for various biological assays.
In material science, 1374652-53-5 shows promise as a ligand precursor for metal-organic frameworks (MOFs) and photocatalysts. Its aromatic system allows for π-π stacking interactions, while the chlorine atom provides sites for further functionalization. Researchers are investigating its potential in organic electronics due to its charge transport properties and thermal stability (decomposition point >250°C).
Quality control of 3-Chloroisoquinolin-6-ol follows strict GMP standards for research applications. Common analytical challenges include ensuring isomer purity and minimizing byproduct formation during synthesis. The compound's storage conditions (2-8°C, inert atmosphere) and handling precautions are frequently searched topics among laboratory professionals.
Emerging applications in neuroscience research have been reported, with studies examining its blood-brain barrier permeability and potential neuroprotective effects. The isoquinoline scaffold is known to interact with various central nervous system targets, making 1374652-53-5 a compound of interest for neurodegenerative disease research.
From a sustainability perspective, researchers are developing eco-friendly synthesis methods for 3-Chloroisoquinolin-6-ol, including catalytic processes and microwave-assisted reactions. These approaches address the growing demand for green chemistry solutions in pharmaceutical development while maintaining high yield and selectivity.
The compound's spectral data (characteristic UV absorption at 280-320 nm, distinctive 1H NMR peaks) serve as important references for quality verification. Many researchers search for detailed spectroscopic information to confirm compound identity and purity in their experiments.
Future research directions for 3-Chloroisoquinolin-6-ol include exploration of its structure-property relationships and development of novel derivatives with enhanced biological activity. The compound's versatile chemistry positions it as valuable intermediate for high-value chemical products across multiple scientific disciplines.
1374652-53-5 (3-Chloroisoquinolin-6-ol) Related Products
- 132997-77-4(1-Chloro-6-methoxyisoquinoline)
- 82117-20-2(3-chloro-6-methoxyisoquinoline)
- 82117-21-3(3-Chloro-7-methoxy-isoquinoline)
- 24623-39-0(1,3-Dichloro-6-methoxyisoquinoline)
- 13676-02-3(2-Chloro-6-methoxyquinoline)
- 90224-96-7(1-Chloroisoquinolin-5-ol)
- 41288-96-4(6-chloropyridin-3-ol)
- 3336-43-4(1-Chloroisoquinolin-4-ol)
- 31568-91-9(2-Chloroquinolin-8-ol)
- 13388-76-6(3-Chloro-6,8-dimethoxyisoquinoline)